tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate
Description
tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate is a fluorinated pyridine derivative with the molecular formula C₁₁H₁₄FN₂O₂ and a molecular weight of 226.24 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 2-position, an amino group at the 5-position, and a tert-butyl carbamate group at the 1-position. The tert-butyl group enhances lipophilicity, which can influence membrane permeability and interactions with hydrophobic biological targets . The fluorine atom, due to its electronegativity and small size, modulates electronic effects and may improve metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H15FN2O2 |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-5-8(13)11/h4-6,8H,12H2,1-3H3 |
InChI Key |
PJORSUIPHADWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate typically involves the reaction of 2-fluoropyridine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the fluorine atom can result in various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: Pyridine-based compounds (e.g., tert-butyl 6-amino-3-fluoropyridine) share electronic similarities but differ in substituent positions, affecting target selectivity . Piperidine or imidazole cores (e.g., tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate) introduce conformational rigidity, altering binding kinetics .
Halogen Effects: Fluorine at the 2-position on pyridine (target compound) vs. Iodo or bromo substituents (e.g., tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate) increase molecular weight and polarizability, impacting reactivity and pharmacokinetics .
Amino Group Positioning: The 5-amino group on pyridine may enhance hydrogen-bonding interactions with biological targets compared to analogs lacking this group (e.g., tert-butyl 4-(4-fluorophenyl)-1H-pyrazole) .
Physicochemical Property Analysis
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate | 226.24 | 1.8 (est) | ~10 (DMSO) |
| tert-butyl 3-amino-4-fluorobenzoate | 227.23 | 2.1 | ~15 (DMSO) |
| tert-butyl 6-amino-3-fluoropyridine | 212.23 | 1.5 | ~20 (DMSO) |
| tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate | 250.26 | 1.2 | ~5 (DMSO) |
*LogP values estimated based on structural analogs.
Key Observations:
- The target compound’s logP (~1.8) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Piperidine derivatives (e.g., tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate) show reduced solubility due to increased hydrophobicity from difluoro substituents .
Biological Activity
Tert-butyl 5-amino-2-fluoro-2H-pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a fluorine atom on the pyridine ring. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C10H15FN2O2 |
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-5-8(13)11/h4-6,8H,12H2,1-3H3 |
| SMILES | CC(C)(C)OC(=O)N1C=C(C=CC1F)N |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins and enzymes, while the fluorine atom enhances lipophilicity and membrane permeability, facilitating cellular uptake. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. Specifically, studies have shown that it can induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation.
- Pharmaceutical Applications : Its unique structure makes it a valuable intermediate in the synthesis of more complex pharmaceuticals.
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed significant findings:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
-
Results :
- The compound exhibited an IC50 value of approximately 4.5 µM against MCF-7 cells.
- Flow cytometry analysis indicated that it triggers apoptosis in a dose-dependent manner, with increased caspase3/7 activity observed.
Mechanistic Insights
Molecular docking studies have suggested strong hydrophobic interactions between this compound and amino acid residues in target proteins. This interaction profile is similar to that observed with known anticancer agents like Tamoxifen, highlighting its potential as a lead compound for drug development.
Comparative Analysis
In comparison to similar compounds, this compound stands out due to:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Tert-butyl 5-amino-3,3-difluoropiperidine | Contains difluoropiperidine structure | Moderate anticancer activity |
| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine | Piperazine derivative | Limited activity against specific cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
